

# Stability Showdown: Thioether vs. Disulfide Bonds in a Biological Arena

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Compound of Interest		
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A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of chemical linkage is paramount to the efficacy and safety of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Among the most utilized covalent bonds are the relatively stable thioether and the reductively cleavable disulfide. This guide provides an objective comparison of their in vivo stability, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal linker strategy for their next-generation biologics.

## At a Glance: Key Stability Differences

Thioether and disulfide bonds exhibit fundamentally different stability profiles in the physiological environment. Thioether linkages, commonly formed via Michael addition of a thiol to a maleimide, are generally considered non-cleavable and offer high systemic stability. Conversely, disulfide bonds are designed to be cleaved in the highly reducing intracellular environment, a critical feature for payload release. However, this inherent reactivity can also lead to premature cleavage in circulation, posing a significant challenge for therapeutic development.

## **Quantitative Stability Comparison**

The in vivo and in vitro serum stability of antibody-drug conjugates is frequently assessed by monitoring the average drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies the cleavage of the linker and the release of the payload from the antibody. The following tables



summarize quantitative data from studies comparing the stability of ADCs with different linker chemistries.

Table 1: In Vivo Stability of Maytansinoid ADCs with Thioether and Disulfide Linkers

Linker Type	ADC	Time Point	% Intact ADC (Normalized to Day 0)	Reference
Disulfide	anti-CD22-DM1 (unhindered)	7 days	~30%	[1]
Disulfide	anti-CD22-DM3 (one methyl group)	7 days	~90%	[1]
Thioether	anti-CD22- MPEO-DM1	21 days	>95%	[2]

This table illustrates the impact of steric hindrance on disulfide bond stability and the generally higher stability of a thioether linkage.

Table 2: In Vitro Human Plasma Stability of THIOMAB Conjugates

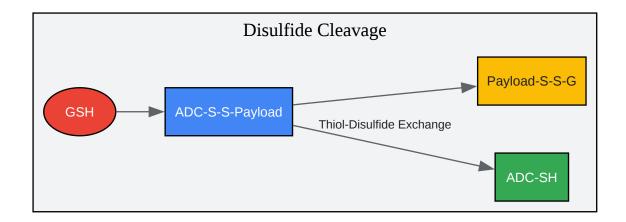
Linker Type	Conjugation Site	Time Point	% Intact Conjugate	Reference
Thioether (Maleimide)	LC-V205C	72 hours	~80%	[3]
Thioether (Maleimide)	Fc-S396C	72 hours	~20%	[3]
Thioether (Sulfone)	LC-V205C	72 hours	>95%	[3]
Thioether (Sulfone)	Fc-S396C	72 hours	>95%	[3]

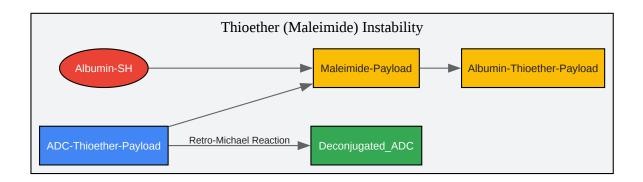


This table highlights the significant influence of the conjugation site on the stability of maleimide-based thioether bonds and demonstrates the enhanced stability offered by alternative sulfone-based chemistry.

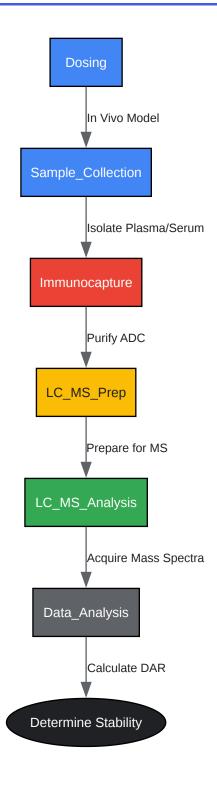
## **Mechanisms of Instability**

The primary pathways for the in vivo cleavage of disulfide and thioether bonds are distinct. Disulfide bonds are susceptible to thiol-disulfide exchange, predominantly with abundant endogenous thiols like glutathione (GSH), which is found in high concentrations within cells. Thioether bonds formed from maleimides can undergo a retro-Michael reaction, leading to deconjugation and subsequent exchange with other circulating thiols, such as albumin.









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### References

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